

L-Alanyl-L-proline: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-Alanyl-L-proline	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Alanyl-L-proline (Ala-Pro) is a dipeptide composed of the amino acids L-alanine and L-proline joined by a peptide bond.[1][2] Its unique structure, featuring the rigid pyrrolidine ring of proline, imparts specific conformational properties that make it a valuable tool in biochemical and pharmaceutical research.[3][4] This dipeptide serves as a model compound for studying protein folding, enzyme-substrate interactions, and peptide transport mechanisms.[1][4] It is also a known chemical intermediate in the synthesis of various pharmaceutical agents, including Angiotensin-Converting Enzyme (ACE) inhibitors.[5] This guide provides a detailed overview of the core physicochemical characteristics of **L-Alanyl-L-proline**, its synthesis, and analytical methodologies.

Core Physicochemical Characteristics

The fundamental properties of **L-Alanyl-L-proline** are summarized below. These parameters are critical for its application in experimental settings, from ensuring solubility in buffer systems to predicting its behavior in biological environments.



Property	Value	Source(s)
IUPAC Name	(2S)-1-[(2S)-2- aminopropanoyl]pyrrolidine-2- carboxylic acid	[6]
Synonyms	H-Ala-Pro-OH, Alanylproline, AP dipeptide	[4]
CAS Number	13485-59-1	[7]
Molecular Formula	C8H14N2O3	[7]
Molecular Weight	186.21 g/mol	[7]
Appearance	White to off-white crystalline solid or powder	[1]
Melting Point	170-178 °C	[2][7][8]
Boiling Point	403.8 ± 40.0 °C (Predicted)	[7][8]
Density	1.294 ± 0.06 g/cm ³ (Predicted)	[7][8]
Solubility	Soluble in water; sparingly soluble in nonpolar organic solvents.	[1][3][9][10]
pKa (Strongest Acidic)	3.19 - 3.71 (Predicted)	[10][11]
pKa (Strongest Basic)	8.38 (Predicted)	[11]
LogP	-2.7 to -3.11 (Computed/Extrapolated)	[2][6]
Specific Rotation [α] ²⁰ /D	-112° to -118° (c=2, H ₂ O)	[7][8][12]

Synthesis and Purification

The synthesis of **L-Alanyl-L-proline** can be achieved through several established peptide chemistry protocols.

Classical Solution-Phase Synthesis



A common method involves the coupling of protected amino acid derivatives in solution. For instance, N-(t-butoxycarbonyl)-L-alanine is coupled with the benzyl ester of L-proline using a coupling agent like dicyclohexylcarbodiimide (DCC).[5] The protecting groups (N-Boc and benzyl ester) are subsequently removed through acidolysis (e.g., with trifluoroacetic acid) and hydrolysis or hydrogenolysis, respectively, to yield the final dipeptide.[5]

Solid-Phase Peptide Synthesis (SPPS)

L-Alanyl-L-proline can also be efficiently prepared using SPPS methodologies.[1] This technique involves anchoring the C-terminal amino acid (L-proline) to a solid resin, followed by the sequential addition of the protected N-terminal amino acid (L-alanine). The process is typically automated to ensure high purity and yield.[1]

Purification

Post-synthesis, **L-Alanyl-L-proline** must be purified to remove unreacted starting materials, by-products, and coupling reagents.[9] Standard purification techniques include recrystallization from appropriate solvent systems and chromatographic methods such as reversed-phase high-performance liquid chromatography (HPLC).



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Classical solution-phase synthesis workflow.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of **L-Alanyl-L-proline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for structural elucidation.



- ¹H NMR: Provides information on the number and environment of protons, confirming the presence of both alanine and proline residues.
- ¹³C NMR: Confirms the carbon framework of the molecule. Spectral data for L-Alanyl-L-proline is publicly available.[13]
- Advanced NMR Studies: Techniques like NOE can be used to study the cis-trans isomerization around the Ala-Pro peptide bond, a key feature of proline-containing peptides.
 [14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the dipeptide. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to generate mass spectra, with the molecular ion peak corresponding to the mass of **L-Alanyl-L-proline** (186.21 Da).[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of **L-Alanyl-L-proline** and for quantitative analysis. Reversed-phase HPLC methods are commonly used.[16] Furthermore, specialized HPLC techniques have been developed to study the kinetics of the cis-trans isomerization of the peptide bond, which is known to be a rate-determining step in protein folding.[17]

Detailed Experimental Protocols Protocol: HPLC Analysis of Cis-Trans Isomerization

This protocol is based on the on-line temperature-jump relaxation HPLC method for measuring kinetic parameters of isomerization.[17]

- System Setup: An HPLC system equipped with two columns, a temperature-controlled sample injector, and a UV detector.
- · Columns:
 - First column (for reaction): L-column2 ODS (100 x 4.6 mm i.d.)

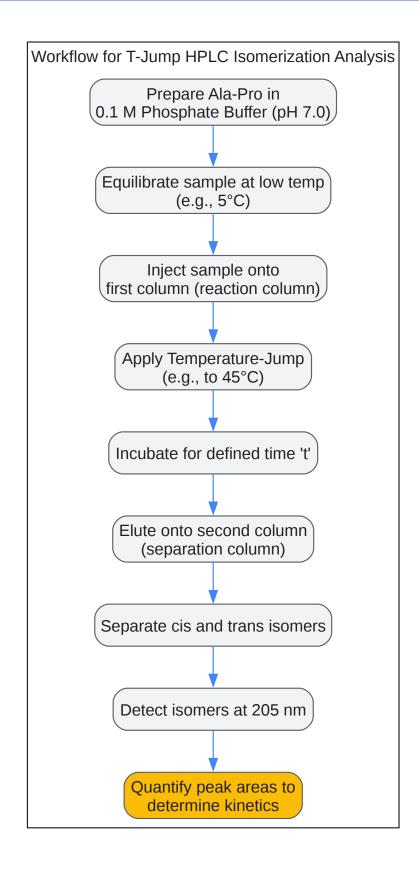






- Second column (for separation): L-column2 ODS (50 x 4.6 mm i.d.)
- Mobile Phase: 0.10 mol L⁻¹ phosphate buffer (pH 7.0).
- Flow Rate: Varies depending on the desired incubation time (e.g., 0.3-0.5 mL min⁻¹).
- Temperature: The sample is initially held at a low temperature (e.g., 5 °C) to establish an equilibrium of isomers and then rapidly heated (T-jump) to a higher temperature (e.g., 45 °C) to initiate isomerization.
- Detection: UV detection at 205 nm.
- Procedure: The sample of **L-Alanyl-L-proline** is injected and held in the first column for a specific incubation time. The flow is then initiated, moving the sample to the second, shorter column for rapid separation of the cis and trans isomers. By varying the incubation time, the kinetic profile of the isomerization can be determined.[17]





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Experimental workflow for kinetic analysis.



Protocol: General NMR Sample Preparation

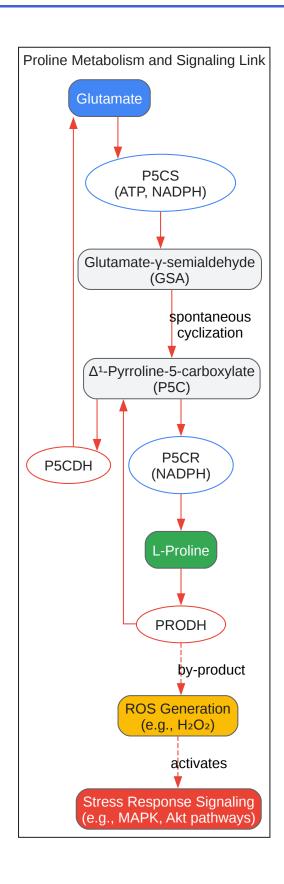
- Sample Weighing: Accurately weigh approximately 1-5 mg of high-purity **L-Alanyl-L-proline**.
- Solvent Selection: Dissolve the sample in a deuterated solvent. For peptides, Deuterium Oxide (D₂O) is commonly used. Use a standard volume (e.g., 0.5-0.7 mL).
- Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., DSS or TSP).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and/or 2D spectra (e.g., COSY, TOCSY) according to the instrument's standard procedures. The sample should be analyzed at a controlled temperature (e.g., 298K) and pH (e.g., 7.4) for reproducibility.[18]

Biological Context and Associated Pathways

L-Alanyl-L-proline is recognized for its role in various biological systems. It can be used to study dipeptide metabolism and cell uptake mechanisms.[8] It is a substrate for certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), making it relevant in metabolic research.[4]

While specific signaling pathways directly activated by **L-Alanyl-L-proline** are not extensively documented, the metabolism of its constituent amino acid, proline, is deeply interconnected with cellular signaling, particularly in response to stress. Proline metabolism can influence the cellular redox state by generating reactive oxygen species (ROS) during its catabolism, which in turn can activate signaling cascades like MAPK pathways.[19]





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Proline biosynthesis and catabolism pathway.



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 To cite this document: BenchChem. [L-Alanyl-L-proline: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126066#physicochemical-characteristics-of-l-alanyl-l-proline]

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